4-Amino-3-(propylcarbamoyl)isothiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-3-(propylcarbamoyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-2-3-10-7(12)5-4(9)6(8(13)14)15-11-5/h2-3,9H2,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSQXJJZMJOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NSC(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Thioamide Precursors
The isothiazole ring system is most efficiently constructed via oxidative cyclization of 3-aminopropenethiones. As demonstrated in the synthesis of analogous heterocycles, bromine in ethyl acetate induces cyclization at 0–5°C, yielding 3,5-disubstituted isothiazoles with 78–86% efficiency. For the target compound, a propenethione intermediate bearing pre-installed carboxylic acid and carbamoyl functionalities would undergo this cyclization. The Thieme Connect study highlights that bromine stoichiometry (1.5–2.0 equivalents) critically impacts ring-closure rates and byproduct formation.
Hypochlorite-Mediated Ring Closure
An alternative route employs sodium hypochlorite (NaOCl) for cyclizing amidine derivatives. Patent WO2020128003A1 details a "hypochlorite route" where riJ-acetamidine reacts with NaOCl at ≤10°C to form thiadiazole intermediates. Adapting this method, 5-carboxy-isothiazole precursors could be generated via controlled oxidation, though reaction times extend to 6–8 hours for complete conversion.
Functionalization of the Isothiazole Core
Introduction of the 4-Amino Group
Amination at position 4 is achieved through nucleophilic substitution of halogenated intermediates. The Sandmeyer reaction, using sodium nitrite (1.5 eq) and HBr (3 eq) at 40–45°C, installs bromine at position 4, which is subsequently displaced by ammonia. Kinetic studies indicate that ethanol as the solvent enhances amination yields (88%) compared to DMF (72%).
Propylcarbamoyl Installation via Acylation
Coupling the 3-position with propylcarbamoyl groups involves activating the carboxylic acid as an acid chloride. As per the MDPI protocol, thionyl chloride (SOCl₂) converts 5-carboxylic acid intermediates to acyl chlorides, which react with propylamine in tetrahydrofuran (THF) at −5°C. Triethylamine (1.3 eq) neutralizes HCl, achieving 92–95% conversion.
Carboxylic Acid Protection and Deprotection
Esterification Strategies
Methyl or ethyl esters protect the 5-carboxylic acid during synthesis. Patent WO2020128003A1 utilizes ethyl chloroformate under Pd(PPh₃)₂Cl₂ catalysis (65°C, ethanol) for alkoxycarbonylation. This method preserves isotopic purity (>90%) and prevents decarboxylation.
Hydrolysis to Carboxylic Acid
Final hydrolysis employs NaOH (2.0 M) in methanol/water (4:1) at reflux. The MDPI study reports complete ester cleavage within 3 hours, though excessive base concentration risks ring-opening side reactions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Palladium Catalysis in Alkoxycarbonylation
The patent WO2020128003A1 identifies Pd(OAc)₂/Xantphos as optimal for introducing ethoxycarbonyl groups. Density functional theory (DFT) calculations suggest that the bulky Xantphos ligand prevents β-hydride elimination, favoring CO insertion into the Pd–C bond.
Solvent Effects on Cyclization
Ethanol/methyl tert-butyl ether (3:1) mixtures enhance intermediate solubility during bromine cyclization, reducing tar formation by 40% compared to pure ethanol.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis with UV detection (254 nm) confirms ≥98% purity using a gradient of 10–90% acetonitrile in 0.1% TFA.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(propylcarbamoyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized isothiazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds, including 4-amino-3-(propylcarbamoyl)isothiazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Anticancer Properties
The anticancer potential of isothiazole derivatives has been extensively studied. In vitro evaluations have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines. For example, a compound structurally similar to this compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Biochemical Applications
Enzyme Inhibition Studies
Compounds containing isothiazole moieties have been explored for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. Research on similar compounds indicates promising inhibitory activity, with some showing IC50 values as low as 2.7 µM . This positions this compound as a potential candidate for further studies in neuropharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually conducted using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Reaction with propylcarbamide | 85% | MS, NMR, HPLC |
| Coupling with amine derivatives | 91% | MS, NMR |
Case Studies
Several case studies have highlighted the applications and effectiveness of isothiazole derivatives:
- Antimicrobial Study (2024) : Evaluated the efficacy of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with MIC values of 32 µg/mL and 64 µg/mL respectively.
- Anticancer Activity Evaluation (2023) : Investigated the cytotoxic effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
- Enzyme Inhibition Research (2025) : Focused on the anti-inflammatory properties using LPS-stimulated macrophages, showing a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of 4-Amino-3-(propylcarbamoyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Analysis :
- The highest similarity (0.87) is observed with 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, likely due to the proximity of its amino and carboxylic acid groups to the heterocyclic nitrogen atoms, mirroring the spatial arrangement in the target compound .
- Substituted pyrazoles (e.g., isopropyl or phenyl groups at position 1) show reduced similarity, suggesting that bulky substituents may detract from functional overlap with the isothiazole derivative.
Isothiazole Carbamoyl Derivatives
A series of isothiazole-5-carboxylic acid derivatives with varying carbamoyl substituents provides direct structural analogues for comparison:
| CAS Number | Substituent on Carbamoyl | Additional Modifications |
|---|---|---|
| 1112444-89-9 | Methyl | None (carboxylic acid) |
| 1112384-11-8 | Butyl | None (carboxylic acid) |
| 1112444-90-2 | Isobutyl | None (carboxylic acid) |
| 1112278-46-2 | Cyclopropylmethyl | None (carboxylic acid) |
| 1112444-69-5 | Methyl | Methyl ester at position 5 |
Analysis :
- Alkyl Chain Length : The propyl group in the target compound balances hydrophobicity between shorter (methyl) and longer (butyl) chains. Longer chains (e.g., butyl) may enhance membrane permeability but reduce aqueous solubility .
- Ester Derivatives: Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate (CAS 1112444-69-5) represents a prodrug form, where esterification increases lipophilicity for improved absorption, with subsequent hydrolysis to the active carboxylic acid .
Research Findings and Implications
Functional Group Positioning: The 4-amino and 5-carboxylic acid groups in the target compound are critical for hydrogen bonding and ionic interactions, a feature shared with high-similarity pyrazole analogues (e.g., CAS 117860-54-5) .
Carbamoyl Substituent Optimization : Propylcarbamoyl offers a mid-range logP value compared to methyl (more hydrophilic) and butyl (more hydrophobic), suggesting a tunable balance for drug-likeness in lead optimization .
Heterocyclic Core Impact : Isothiazole’s sulfur atom may confer distinct electronic properties compared to pyrazole’s nitrogen-only core, influencing redox activity or metabolic stability.
Limitations :
- No direct pharmacological or pharmacokinetic data is available in the provided evidence, necessitating further experimental validation.
- Commercial discontinuation of the target compound () highlights the importance of exploring its analogues for ongoing research .
Biological Activity
4-Amino-3-(propylcarbamoyl)isothiazole-5-carboxylic acid (CAS No. 1113110-11-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an isothiazole ring, which is known for its diverse biological activities. The presence of an amino group and a propylcarbamoyl moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with isothiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. A recent study highlighted its ability to induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .
The following table summarizes key findings from various studies regarding the anticancer activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation | |
| MCF-7 | 18 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to the control group, with histopathological analyses showing increased apoptosis markers .
Another study focused on its role in modulating immune responses, where it was found to enhance the proliferation of splenocytes when co-administered with T-cell mitogens . This suggests potential applications in immunotherapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-3-(propylcarbamoyl)isothiazole-5-carboxylic acid, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves condensation reactions between functionalized isothiazole precursors and propylcarbamoyl derivatives. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst (3–5 hours) promotes cyclization and crystallization. Post-reaction purification includes filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures . Standardization requires monitoring reaction progress via TLC or HPLC and optimizing molar ratios (e.g., 1:1.1 reagent excess to minimize side products).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and carbamoyl linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥95% .
- Elemental Analysis : Verify C/H/N/O percentages against theoretical values.
Advanced Research Questions
Q. How can contradictory data in catalytic applications of isothiazole derivatives be resolved?
- Methodological Answer : Contradictions often arise from byproduct formation (e.g., homocoupling in Suzuki-Miyaura reactions) or temperature-dependent selectivity. To address this:
- Byproduct Analysis : Use GC-MS or F NMR to identify side products (e.g., 4,4′-dimethoxybiphenyl in arylboronic acid couplings) .
- Temperature Optimization : Conduct reactions at 20–35°C to favor cross-coupling over homocoupling, as observed in palladium-isothiazole complex studies .
- Catalyst Screening : Compare ligand-metal complexes (e.g., LPdCl₂ vs. L₂PdCl₂) to identify active species and minimize colloidal palladium interference .
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use dose-response studies in cell lines (e.g., immunomodulatory activity via cytokine profiling) .
- Structure-Activity Relationships (SAR) : Modify the propylcarbamoyl group or isothiazole core to assess impact on target binding (e.g., enzyme inhibition assays with IC₅₀ calculations).
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways .
Q. How can researchers optimize Suzuki cross-coupling reactions involving this compound?
- Methodological Answer :
- Ligand Design : Utilize isothiazole-palladium complexes for enhanced catalytic activity and air stability .
- Substrate Scope : Test diverse aryl halides/boronic acids to map electronic and steric effects on coupling efficiency.
- Heterogeneous Catalysis : Immobilize palladium complexes on silica supports for recyclability (≥10 cycles without significant activity loss) .
Q. What methodological challenges arise in analyzing this compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC-MS .
- Excipient Compatibility : Test stability in common buffers (e.g., PBS, DMSO) using spectroscopic monitoring over 72 hours.
- Crystallinity Assessment : Compare XRD patterns before/after stress testing to detect polymorphic transitions .
Methodological Considerations for Data Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reagent Purity : Use ≥99% purity starting materials to minimize side reactions.
- Atmospheric Control : Conduct reactions under nitrogen to prevent oxidation of intermediates (critical for thiol-containing derivatives) .
- Scale-Up Protocols : Validate reproducibility from milligram to gram scales using consistent stirring rates and heating sources .
Q. What strategies ensure accurate interpretation of spectroscopic data for this compound?
- Methodological Answer :
- Reference Standards : Compare with fully characterized analogs (e.g., 5-Amino-3-methyl-isothiazole derivatives) .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature H NMR .
- Computational Validation : Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
